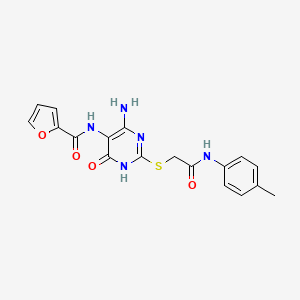
(S)-2-Chloro-3-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Chloro-3-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11ClO. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a phenyl group attached to a three-carbon chain. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Chloro-3-phenylpropan-1-ol typically involves the asymmetric reduction of 2-chloro-3-phenylpropanal. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, asymmetric reduction using borane and a chiral oxazaborolidine catalyst can yield this compound with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high selectivity and yield. The reaction conditions are optimized to maintain the stability of the chiral centers and to minimize by-product formation.
化学反应分析
Types of Reactions: (S)-2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form 2-chloro-3-phenylpropan-1-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 2-Chloro-3-phenylpropanal or 2-chloro-3-phenylpropanone.
Reduction: 2-Chloro-3-phenylpropan-1-amine.
Substitution: 2-Hydroxy-3-phenylpropan-1-ol or 2-amino-3-phenylpropan-1-ol.
科学研究应用
(S)-2-Chloro-3-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of (S)-2-Chloro-3-phenylpropan-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but typically involve interactions with proteins that influence cellular processes.
相似化合物的比较
®-2-Chloro-3-phenylpropan-1-ol: The enantiomer of (S)-2-Chloro-3-phenylpropan-1-ol, with similar chemical properties but different biological activities.
2-Chloro-1-phenylethanol: A structurally similar compound with a shorter carbon chain.
3-Chloro-1-phenylpropan-1-ol: Another similar compound with the chlorine atom positioned differently.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in drug development.
属性
IUPAC Name |
(2S)-2-chloro-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGCROHSUMXHQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2522993.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2522995.png)



![3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2523002.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)


![2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2523011.png)
![3-butyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)
